calyculin A

Immunology Cell Signaling Mast Cell Biology

Calyculin A is a marine-derived natural product and a potent, cell-permeable inhibitor of the serine/threonine protein phosphatases PP1 and PP2A. It exhibits an in vitro IC50 range of 0.3–2 nM against PP1 and 0.5–1 nM against PP2A, positioning it as one of the most effective tools for studying reversible protein phosphorylation in cellular contexts.

Molecular Formula C50H81N4O15P
Molecular Weight 1009.2 g/mol
Cat. No. B1258173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalyculin A
Synonymscalyculin A
hemicalyculin A
Molecular FormulaC50H81N4O15P
Molecular Weight1009.2 g/mol
Structural Identifiers
SMILESCC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O
InChIInChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45?,46-,50?/m1/s1
InChIKeyFKAWLXNLHHIHLA-OQLQHIBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calyculin A: A Broad-Spectrum, High-Potency Protein Phosphatase Inhibitor for Cellular Signaling Research


Calyculin A is a marine-derived natural product and a potent, cell-permeable inhibitor of the serine/threonine protein phosphatases PP1 and PP2A. It exhibits an in vitro IC50 range of 0.3–2 nM against PP1 and 0.5–1 nM against PP2A, positioning it as one of the most effective tools for studying reversible protein phosphorylation in cellular contexts [1]. Its broad inhibitory profile, distinct from more selective analogs, makes it a fundamental research reagent for investigating pathways where both phosphatases are implicated [2].

Dual PP1/PP2A phosphatase inhibition profile for broad pathway studies
Cell-permeable natural product probe for intracellular signaling
Reported high-affinity target engagement supports phosphorylation endpoint research

Why Generic Protein Phosphatase Inhibitors Cannot Replace Calyculin A in Critical Assays


The simple classification of compounds as "protein phosphatase inhibitors" masks critical, experimentally consequential differences in target selectivity and cellular activity. While several natural toxins inhibit PP1 and PP2A, their relative potency, selectivity profiles, and cellular effects diverge significantly. Calyculin A's unique characteristic is its high potency and near-equal inhibition of both PP1 and PP2A, a profile that stands in stark contrast to compounds like okadaic acid, which is strongly PP2A-selective, and tautomycin, which favors PP1 [1]. This means that in any experiment where both phosphatases are active, substituting one inhibitor for another will yield a different pattern of protein phosphorylation and, consequently, a different biological outcome. The quantitative evidence below demonstrates that in assays such as cellular histamine release or modulation of apoptosis pathways, these differences are not subtle but can alter the effective concentration by orders of magnitude or even change the direction of a response [2]. Therefore, generic substitution is scientifically unsound and can lead to misinterpretation of signaling pathways.

PP2A-selective inhibitors (e.g., okadaic acid)
Selectivity for PP2A over PP1 may shift phosphorylation endpoints away from dual-inhibition models.
PP1-preferring inhibitors (e.g., tautomycin)
PP1-biased profile can alter pathway interpretation when both phosphatases are active in the assay.
PP2A-selective fostriecin
Lacks PP1 inhibition required for certain functional endpoints, such as cardiomyocyte Cx43 dephosphorylation models.

Calyculin A Differentiation Guide: Quantifying the Key Distinctions from Closest Analogs


Calyculin A vs. Okadaic Acid: Superior Potency in a Functional Cellular Assay

In a functional assay measuring IgE-mediated histamine release, a direct readout of cellular degranulation, calyculin A demonstrated significantly greater potency than okadaic acid. This head-to-head comparison in human lung mast cells (HLMC) and basophils shows that calyculin A achieves a 50% inhibition of histamine release at a concentration more than an order of magnitude lower than that required for okadaic acid [1].

Histamine Release IC50
Head-to-head
Calyculin A: 15 nM (HLMC), 50 nM (basophils) vs Okadaic acid: 200 nM (HLMC), 300 nM (basophils)
Reported higher inhibition in mast cell degranulation assay
Human mast cell and basophil models
Immunology Cell Signaling Mast Cell Biology Histamine Release

Calyculin A vs. Okadaic Acid: Disparate Selectivity for PP1 vs. PP2A

The fundamental difference between calyculin A and okadaic acid lies in their target selectivity. Calyculin A inhibits both PP1 and PP2A with comparable high potency, showing a PP1/PP2A IC50 ratio near 1. In direct contrast, okadaic acid is highly selective for PP2A over PP1. In one study, calyculin A inhibited PP1 with an IC50 of ~2 nM and PP2A with an IC50 of 0.5-1 nM, while okadaic acid showed an IC50 of 60-500 nM for PP1 and a much lower 0.07 nM for PP2A [1][2]. This means okadaic acid is approximately 50- to 200-fold more selective for PP2A, whereas calyculin A acts as a dual inhibitor.

PP1/PP2A Selectivity
Cross-study reported
Calyculin A: IC50 ~2 nM (PP1) / 0.5–1 nM (PP2A); Okadaic acid: IC50 60–500 nM (PP1) / 0.07 nM (PP2A)
Supports dual-phosphatase experimental design vs PP2A-restricted context
Purified catalytic subunit assays
Enzymology Signal Transduction Biochemistry Phosphatase Selectivity

Calyculin A vs. Tautomycin: Contrasting PP1/PP2A Inhibition Profiles and Functional Outcomes

Calyculin A and tautomycin, another phosphatase inhibitor, have opposite selectivity profiles that lead to differential protection against apoptosis. Calyculin A is a near-equal inhibitor of PP1 and PP2A, while tautomycin is PP1-selective [1]. In a comparative study, both compounds prevented anisomycin-induced (intrinsic) apoptosis, an effect linked to PP2A inhibition. However, only calyculin A and tautomycin, but not okadaic acid, prevented Fas/CD95-induced (extrinsic) apoptosis, which was correlated with PP1 inhibition [2]. Therefore, calyculin A uniquely provides broad protection across both apoptosis pathways by inhibiting both phosphatases, a feature not shared by the more selective tautomycin or okadaic acid.

Apoptosis Protection
Class-level inference
Calyculin A: prevents intrinsic + extrinsic apoptosis; Tautomycin: prevents both; Okadaic acid: intrinsic only
Context for combined PP1/PP2A roles in apoptosis pathway interpretation
Leukemia cell models (Jurkat)
Apoptosis Cancer Biology Cell Death Pathways Cellular Pharmacology

Calyculin A vs. Okadaic Acid: Rapid Cellular Permeability Kinetics

The rate of cell entry is a critical practical consideration for time-sensitive assays. A direct study of membrane permeability in human erythrocytes found that the permeation of calyculin A was too rapid to measure at 25°C, while the entry of okadaic acid was significantly slower [1]. This difference in kinetics can affect the timing of downstream phosphorylation events and is crucial for experimental design.

Permeation Rate
Head-to-head
Calyculin A entry too fast to measure; Okadaic acid slower entry measurable at 25°C
Supports rapid-inhibition experimental design for acute signaling assays
Erythrocyte membranes at 25°C
Cell Permeability Pharmacokinetics Intracellular Assays Erythrocyte Membrane

Calyculin A vs. Fostriecin: Functional Divergence in Cardioprotection and Connexin-43 Dephosphorylation

Despite both being phosphatase inhibitors, calyculin A and fostriecin exhibit different activities in models of cardiac ischemia. Calyculin A, a dual PP1/PP2A inhibitor, protected isolated rabbit cardiomyocytes from lethal injury and decreased ischemia-induced dephosphorylation of Connexin-43 (Cx43), a key gap junction protein. In contrast, fostriecin, a PP2A-selective inhibitor, failed to reduce Cx43 dephosphorylation under the same conditions [1]. This indicates that inhibition of PP1 is likely required for the observed protective effect on Cx43, a functional outcome not achieved by the PP2A-selective fostriecin.

Cx43 Dephosphorylation
Head-to-head
Calyculin A reduced ischemia-induced Cx43 dephosphorylation; Fostriecin showed no significant reduction
PP1-mediated endpoint in cardiomyocyte ischemia model
Isolated rabbit cardiomyocytes
Cardiovascular Research Ischemia-Reperfusion Injury Gap Junctions Cardiomyocytes

Optimized Application Scenarios for Calyculin A in Scientific Research and Development


Studying Biphasic Phosphatase Function in Cell Signaling Networks

Calyculin A is the reagent of choice for investigators needing to inhibit both PP1 and PP2A simultaneously in cellular assays. As demonstrated, its near-equal potency for both targets distinguishes it from selective inhibitors like okadaic acid (PP2A-selective) and tautomycin (PP1-selective) [1]. This dual inhibition is essential for dissecting signaling pathways where the two phosphatases have redundant, synergistic, or opposing functions. For instance, in studies of apoptosis, calyculin A uniquely prevents both the intrinsic and extrinsic pathways, allowing researchers to probe the combined roles of PP1 and PP2A [2]. Substituting a more selective inhibitor would artificially skew the results towards one phosphatase's role, leading to incomplete or misleading models of signaling network regulation.

Rapid and Sensitive Inhibition in Acute Cellular Response Assays

For time-resolved studies of acute signaling events, such as agonist-induced phosphorylation cascades, the kinetics of inhibitor entry are paramount. The evidence shows that calyculin A permeates cell membranes significantly faster than okadaic acid, with entry being too rapid to measure at physiological temperatures [1]. This property, combined with its high potency (achieving effects at low nanomolar concentrations), makes it the preferred inhibitor for ensuring complete and near-instantaneous phosphatase blockade at the start of an experiment [2]. This is critical for accurately capturing the dynamics of early phosphorylation events and avoiding artifacts from gradual or incomplete inhibition.

Investigating PP1-Dependent Functional Outcomes in Cardiomyocyte Models

In models of cardiac ischemia, the choice between phosphatase inhibitors determines experimental outcomes. While the PP2A-selective inhibitor fostriecin is ineffective, calyculin A successfully reduces ischemia-induced dephosphorylation of the gap junction protein Connexin-43 and protects cardiomyocytes [1]. This functional data demonstrates that PP1, which is inhibited by calyculin A but not fostriecin, is the key phosphatase mediating this protective effect. Therefore, for research into ischemia-reperfusion injury, gap junction regulation, or other cardiac pathologies where PP1 is implicated, calyculin A is the only valid pharmacological tool among these common inhibitors to validate PP1's role.

Application
Selection Property
Validation Focus
Dual PP1/PP2A signaling studies
Near-equal PP1/PP2A inhibition
Redundant/synergistic phosphatase roles interpretation
Acute phosphorylation kinetics assays
Rapid cellular permeability
Early phosphorylation event capture validation
PP1-mediated cardioprotection research
PP1-inclusive inhibition profile
Cx43 dephosphorylation endpoint monitoring

Technical Documentation Hub

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12 linked technical documents
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